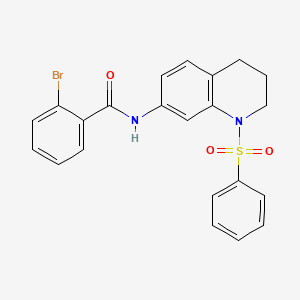

2-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Descripción

This compound belongs to the tetrahydroquinoline-derived benzamide class, characterized by a 1,2,3,4-tetrahydroquinoline core modified with a phenylsulfonyl group at position 1 and a 2-bromo-substituted benzamide moiety at position 5. Such derivatives are often explored for kinase inhibition (e.g., mTOR) or anticancer applications, though specific pharmacological data for this compound remains undisclosed in publicly available literature .

Propiedades

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-bromobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrN2O3S/c23-20-11-5-4-10-19(20)22(26)24-17-13-12-16-7-6-14-25(21(16)15-17)29(27,28)18-8-2-1-3-9-18/h1-5,8-13,15H,6-7,14H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHSWGRVYFQBDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)N(C1)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the tetrahydroquinoline core using a sulfonyl chloride reagent.

Formation of the Benzamide Moiety: The final step involves the coupling of the brominated tetrahydroquinoline with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetrahydroquinoline moiety.

Coupling Reactions: The benzamide and phenylsulfonyl groups can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Conditions typically involve polar aprotic solvents and elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation could lead to the formation of quinoline derivatives.

Aplicaciones Científicas De Investigación

2-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Sulfonyl/Carbonyl Group

Phenylsulfonyl vs. Ethylsulfonyl ()

The compound 2-bromo-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide replaces the phenylsulfonyl group with an ethylsulfonyl chain. Key differences include:

- Steric Effects : The bulkier phenyl group may restrict binding to flat enzymatic pockets, whereas ethylsulfonyl offers flexibility.

- Metabolic Stability : Ethylsulfonyl may undergo faster oxidative metabolism compared to aromatic sulfonamides .

Phenylsulfonyl vs. Morpholine/Piperidine Carbonyl ()

Compounds 10e , 10f , and 10g from feature morpholine-4-carbonyl or piperidine-1-carbonyl groups instead of sulfonyl:

- Solubility : Morpholine/piperidine rings introduce hydrogen-bond acceptors, improving solubility (e.g., compound 10e : 3,5-bis(trifluoromethyl)benzamide with morpholine substitution).

- Target Selectivity : Heterocyclic carbonyl groups may engage in distinct interactions with mTOR’s ATP-binding pocket compared to sulfonamides. Pharmacological studies in suggest trifluoromethyl groups (e.g., 10e ) enhance potency, though bromine’s role remains uncharacterized .

Benzamide Substitution Patterns

The target compound’s 2-bromo benzamide differs from analogs with fluorine or trifluoromethyl groups:

- Electron-Withdrawing Effects : Bromine’s moderate electronegativity (+I effect) contrasts with the strong −I effect of trifluoromethyl (e.g., 10e , 10g ) or fluorine (10f ), altering electronic distribution and binding affinity.

- Steric Bulk : Bromine’s larger atomic radius (1.85 Å vs. fluorine’s 1.47 Å) may hinder access to deep hydrophobic pockets.

- Synthetic Accessibility : Bromination is often achieved via electrophilic substitution, while trifluoromethylation requires specialized reagents (e.g., Umemoto’s reagent) .

Pharmacological Data from Structural Analogs

While direct data for the target compound is unavailable, insights from analogs include:

Comparative Data Table

Actividad Biológica

2-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

- Molecular Formula : C17H18BrN3O2S

- Molecular Weight : 396.31 g/mol

The synthesis typically involves the bromination of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide under specific conditions to yield the bromo derivative. The synthetic route can be optimized for yield and purity using various organic solvents and reagents.

Anticancer Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that tetrahydroquinoline derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and interference with cell cycle progression.

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 5.0 | A549 (Lung Cancer) | Induction of apoptosis |

| GSK2981278 | 10.0 | MCF7 (Breast Cancer) | Cell cycle arrest |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This activity is particularly relevant for autoimmune conditions where inflammation plays a critical role.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : The compound acts as an inverse agonist for retinoic acid receptor-related orphan receptor γt (RORγt), which is implicated in autoimmune diseases.

- Cytokine Regulation : By modulating cytokine levels, it can reduce inflammation and potentially alleviate symptoms in autoimmune disorders.

Study on Psoriasis Treatment

In a recent study involving mouse models of psoriasis, the compound demonstrated significant efficacy at lower doses compared to existing treatments like GSK2981278. The results indicated a reduction in psoriatic lesions and an improvement in skin morphology without adverse effects after two weeks of administration .

Evaluation in Rheumatoid Arthritis Models

Another case study highlighted its potential in treating rheumatoid arthritis. The compound effectively reduced joint inflammation and damage in animal models by modulating immune responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.